N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide
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Overview
Description
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group attached to a difluorophenyl moiety, which is further connected to a prop-2-enamide group. The presence of fluorine atoms in the phenyl ring often imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropanation of a suitable alkene with a difluorophenyl group, followed by the introduction of the prop-2-enamide moiety through amide bond formation. The reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with nucleophiles replacing fluorine atoms.
Scientific Research Applications
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance binding affinity and selectivity, making the compound a potent inhibitor or modulator.
Comparison with Similar Compounds
Similar Compounds
Acrylfentanyl: N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide.
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.
Uniqueness
N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide stands out due to its unique cyclopropyl group and difluorophenyl moiety, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(2,4-difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c1-3-13(18)17-8-14(7-9(14)2)11-5-4-10(15)6-12(11)16/h3-6,9H,1,7-8H2,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIYCQJGUYSPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(CNC(=O)C=C)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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